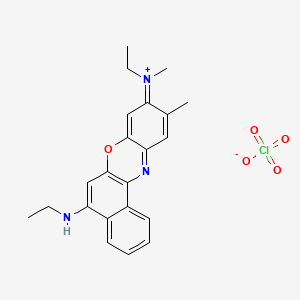
l-Adrenaline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-adrenaline hydrochloride is a hydrochloride. It contains a (R)-adrenaline.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity L-Adrenaline hydrochloride, a catecholamine, has demonstrated effective in vitro antioxidant and radical scavenging activity. It inhibited 74.2% lipid peroxidation of a linoleic acid emulsion at a specific concentration, showcasing its potential as an antioxidant agent (Gülçin, 2009).
Inhibitory Effects on Enzymes L-Adrenaline has been found to have an inhibitory effect on lactoperoxidase, an enzyme purified from bovine milk. This catecholamine was discovered to be a non-competitive inhibitor, suggesting a potential role in influencing enzyme activities in biological systems (Şişecioğlu et al., 2012).
Effects in Cardiac Arrest In a study on out-of-hospital cardiac arrest, adrenaline did not show a significant improvement in survival to hospital discharge. However, it significantly improved the likelihood of achieving return of spontaneous circulation (ROSC) (Jacobs et al., 2011).
Influence on Blood Glucose Concentration Research comparing local anesthesia with and without adrenaline showed that adrenaline-containing local anesthesia significantly increased blood glucose concentration in patients undergoing tooth extraction (Kalra et al., 2011).
Low-Level Laser Therapy (LLLT) Interaction A study observed the effect of LLLT on erythrocytes in hyperadrenalinemia. It was found that LLLT reduced the severity of adrenaline's effect on red blood cells, indicating a potential therapeutic application in conditions involving altered adrenaline levels (Deryugina et al., 2019).
Adrenaline System and Solid Solutions A study on the thermodynamics of adrenaline hydrochloride revealed lower solid-state miscibility between enantiomers, contributing to understanding the physical and chemical properties of adrenaline compounds (Ianno’ et al., 2019).
Biosensor Development Research on the production of laccase enzyme through solid-state fermentation method for adrenaline biosensors showed that specific substrates like cornstalk could be used to produce high-activity enzymes, aiding in the determination of adrenaline concentration (Perdani et al., 2020).
Modulatory Effects on Macrophage Response Adrenaline was found to suppress nitric oxide response and modulate the production of cytokines like tumour necrosis factor-alpha and interleukin-10 in macrophages, highlighting its role in immune response regulation (Zinyama et al., 2001).
Effects on Experimental Tumor Growth Studies indicated that adrenaline could enhance the antitumor effect of certain drugs, suggesting a potential role in cancer treatment and the modulation of adrenergic systems (Pous’kov et al., 2000).
DNA Damage Induction Adrenaline was shown to induce DNA damage in human lymphocytes in vitro, primarily through the induction of reactive oxygen species. This highlights its genotoxic potential and the importance of understanding its cellular impacts (Milena et al., 2014).
Eigenschaften
Molekularformel |
C9H14ClNO3 |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
hydron;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;chloride |
InChI |
InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1 |
InChI-Schlüssel |
ATADHKWKHYVBTJ-FVGYRXGTSA-N |
Isomerische SMILES |
[H+].CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[Cl-] |
Kanonische SMILES |
[H+].CNCC(C1=CC(=C(C=C1)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




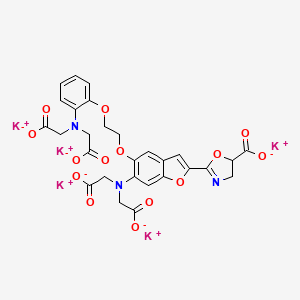
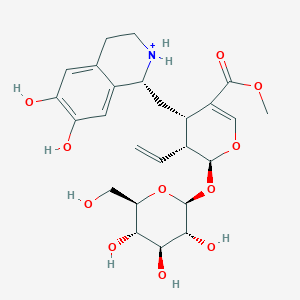
![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)



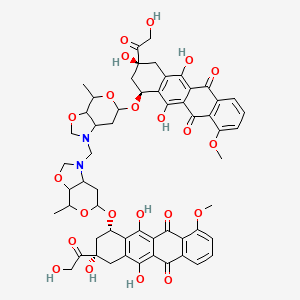
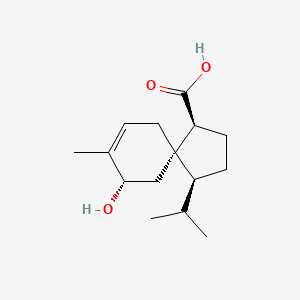
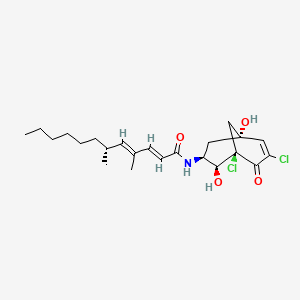
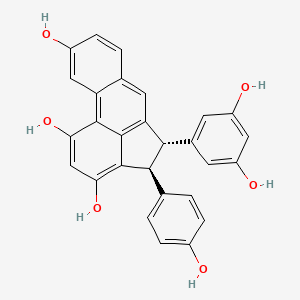

![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)
